N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine
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Overview
Description
N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine: is a chemical compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine typically involves the reaction of 1-chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-one with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or an aqueous solution .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine is used as a reagent in various organic synthesis reactions. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: Its reactivity allows it to form covalent bonds with specific amino acid residues in proteins, making it useful for probing protein function .
Medicine: In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with biological molecules suggests it could be used in drug development, particularly for targeting specific enzymes or receptors .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science .
Mechanism of Action
The mechanism of action of N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine involves its ability to form covalent bonds with target molecules. The chlorine atom and the hydroxylamine group play crucial roles in its reactivity. The compound can interact with nucleophilic sites on proteins or other biological molecules, leading to the formation of stable adducts. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool for studying biochemical pathways .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-2-one, 3,3-dimethyl-: This compound shares a similar bicyclic structure but lacks the chlorine and hydroxylamine groups.
1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-one: Similar in structure but does not contain the hydroxylamine group.
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-: Another bicyclic compound with different functional groups.
Uniqueness: N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine is unique due to the presence of both the chlorine atom and the hydroxylamine group. This combination imparts distinct reactivity and makes it valuable for specific applications in research and industry .
Properties
CAS No. |
62853-90-1 |
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Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.66 g/mol |
IUPAC Name |
N-(1-chloro-3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine |
InChI |
InChI=1S/C9H14ClNO/c1-8(2)6-3-4-9(10,5-6)7(8)11-12/h6,12H,3-5H2,1-2H3 |
InChI Key |
VAMOVJPUHZRHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)(C1=NO)Cl)C |
Origin of Product |
United States |
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